molecular formula C11H16N2O2 B153063 tert-Butyl (6-methylpyridin-3-yl)carbamate CAS No. 323578-37-6

tert-Butyl (6-methylpyridin-3-yl)carbamate

Cat. No.: B153063
CAS No.: 323578-37-6
M. Wt: 208.26 g/mol
InChI Key: GLNZGGFNQUSLIJ-UHFFFAOYSA-N
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Description

tert-Butyl (6-methylpyridin-3-yl)carbamate is a carbamate-protected pyridine derivative with a tert-butoxycarbonyl (Boc) group attached to the amino functionality of the pyridine ring. This compound is widely utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in the preparation of active pharmaceutical ingredients (APIs) and functionalized heterocycles. Its Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step synthetic routes. The methyl substituent at the 6-position of the pyridine ring influences electronic and steric properties, modulating its reactivity and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-(6-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZGGFNQUSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630499
Record name tert-Butyl (6-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323578-37-6
Record name tert-Butyl (6-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis and Conditions

  • Sulfonylation :

    • Substrate : 6-methylpyridin-3-amine.

    • Reagents : 3-pyridine sulfonyl chloride (1:1–2 molar ratio).

    • Solvent : Anhydrous tetrahydrofuran (THF) or methyl-THF.

    • Base : Sodium hydride (2–4 equivalents) at −10°C to 5°C.

  • Boc Protection :

    • Reagent : Di-tert-butyl dicarbonate (1.2 equivalents).

    • Conditions : 25–60°C for 1–3 hours.

  • Purification :

    • Crystallization using isopropyl ether/n-heptane (1:3 ratio).

    • Yield: 72–85%; Purity: >99% by HPLC.

Advantages and Limitations

  • Pros : Avoids chromatographic purification, suitable for multi-kilogram production.

  • Cons : Requires strict moisture control and hazardous reagents (e.g., sodium hydride).

Condensation-Cyclization Strategies for Pyridine Carbamates

PMC studies highlight condensation reactions to assemble pyridine carbamates. For tert-butyl (6-methylpyridin-3-yl)carbamate, this involves:

Knoevenagel-Intramolecular Lactonization

  • Substrate : 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one.

  • Reagents : tert-Butyl carbamate, triethyl orthoformate.

  • Conditions : Reflux in ethanol (12 hours).

  • Yield : 50–68%.

Comparative Analysis of Methods

ParameterChemoenzymaticSulfonylationCondensation
Yield 65.8%72–85%50–68%
Purity >99.9% ee>99%95–98%
Scalability ModerateHighLow
Key Advantage StereoselectivityIndustrialSimplicity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-methylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : tert-Butyl (6-methylpyridin-3-yl)carbamate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often employed in the construction of pharmaceuticals and biologically active compounds due to its stability and reactivity.

2. Biological Research

  • Enzyme Inhibition Studies : The compound is used to investigate enzyme interactions, particularly as an inhibitor. It binds to active sites of target enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is vital for drug development targeting various diseases, including neurological disorders .
  • Neuroprotective Properties : Research has demonstrated that derivatives of carbamates, including this compound, exhibit neuroprotective effects against apoptosis induced by various stressors in neuronal cells. For example, studies on related compounds have shown their ability to ameliorate cell death in models of neurodegeneration .

3. Medicinal Chemistry

  • Drug Development : The compound's potential as a therapeutic agent is notable in the context of neurological diseases. Its structural characteristics allow for modifications that can enhance activity against specific biological targets, making it a candidate for further exploration in drug design .

Industrial Applications

1. Specialty Chemicals Production

  • This compound is utilized in the production of various industrial chemicals. Its role as an intermediate facilitates the synthesis of agrochemicals and other specialty chemicals, which are essential in various industrial processes.

Case Studies

StudyObjectiveFindings
Neuroprotection Study Investigate protective effects against etoposide-induced apoptosisCompounds similar to this compound showed significant protective effects in neuronal cell lines .
Enzyme Interaction Study Assess enzyme inhibition capabilitiesThe compound effectively inhibited specific enzymes involved in disease pathways, demonstrating its potential for drug development targeting neurological disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents (e.g., 6-Cl in ) enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution.
  • Steric Effects : The methyl group at the 6-position in the target compound reduces steric hindrance compared to bulkier substituents (e.g., pivalamido in tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate ).
  • Solubility : tert-Butyl (6-chloropyridin-3-yl)carbamate is soluble in DMSO , whereas methyl or methoxy groups (e.g., 5,6-dimethoxy ) may improve aqueous solubility.

Physicochemical Properties

  • pKa : The pKa of tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate is 12.06 , slightly lower than unsubstituted tert-Butyl pyridin-3-ylcarbamate (pKa ~13), due to the electron-withdrawing chloro group.
  • Thermal Stability : Higher boiling points in halogenated derivatives (e.g., 302.4°C for ) correlate with increased molecular weight and polarity.

Biological Activity

tert-Butyl (6-methylpyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, which includes a tert-butyl group and a pyridine ring, suggests that it may interact with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol. The presence of the tert-butyl group contributes to its hydrophobicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : It can also modulate receptor functions, affecting signaling pathways involved in various physiological processes.

These interactions can lead to significant biological effects, such as anti-inflammatory or neuroprotective actions.

In Vitro Studies

Research has identified that this compound exhibits notable activity as an enzyme inhibitor. For example, studies have shown that it can inhibit specific cytochrome P450 enzymes involved in drug metabolism. Such inhibition could enhance the efficacy of co-administered drugs by increasing their plasma concentrations.

Case Studies

  • CYP2A6 Inhibition : A study highlighted the potential of carbamate derivatives, including this compound, to inhibit CYP2A6, an enzyme critical for nicotine metabolism. This inhibition could lead to increased nicotine levels in smokers, potentially aiding smoking cessation efforts by prolonging the effects of nicotine and reducing withdrawal symptoms .
  • Neuroprotective Effects : In animal models, compounds similar to this compound have shown promise in protecting against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells . This suggests potential therapeutic applications in treating diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of CYP2A6; increased nicotine levels ,
NeuroprotectionReduced oxidative stress; anti-inflammatory effects,
PharmacokineticsImproved bioavailability due to hydrophobicityGeneral Findings

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and 6-methylpyridine under basic conditions. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to maximize yield while maintaining product purity .

Future Directions

Given its promising biological activities, further research into this compound could focus on:

  • In Vivo Studies : To evaluate its therapeutic potential in clinical settings.
  • Structure-Activity Relationship (SAR) Studies : To optimize its efficacy and selectivity for specific targets.
  • Development of Derivatives : To enhance its pharmacological profiles for various applications in drug development.

Q & A

What are the optimal synthetic routes for tert-Butyl (6-methylpyridin-3-yl)carbamate, and how can reaction yields be maximized?

Classification : Basic
Methodological Answer :
A common approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety of 6-methylpyridin-3-amine. This typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF or DCM). Key parameters for yield optimization include:

  • Reagent stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine minimizes side reactions.
  • Temperature : Room temperature (20–25°C) is often sufficient, but elevated temperatures (40–50°C) may accelerate sluggish reactions.
  • Workup : Acidic aqueous washes (e.g., 1 M HCl) remove unreacted starting materials, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

How can this compound be purified to ≥95% purity, and what analytical techniques validate purity?

Classification : Basic
Methodological Answer :

  • Purification :
    • Column chromatography : Use silica gel with a hexane/ethyl acetate (7:3 to 1:1) eluent system.
    • Recrystallization : Solvent pairs like ethyl acetate/hexane or methanol/water are effective for carbamates.
  • Validation :
    • NMR : Confirm absence of residual solvents (e.g., DMSO in 1^1H NMR) and integration of pyridine protons (δ 8.2–8.5 ppm) and tert-butyl group (δ 1.4 ppm).
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) can achieve baseline separation of impurities .

What advanced techniques resolve contradictions in reported solubility or stability data for this compound?

Classification : Advanced
Methodological Answer :
Discrepancies in solubility/stability may arise from moisture sensitivity, pH-dependent degradation, or polymorphic forms. To address:

Solubility : Perform parallel measurements in DMSO, DCM, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy or gravimetric analysis.

Stability :

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV/Vis), and humidity (75% RH) for 7–14 days. Monitor via HPLC .
  • Solid-state analysis : Use X-ray powder diffraction (XRPD) to identify polymorphs and differential scanning calorimetry (DSC) to assess thermal behavior .

How does the 6-methylpyridine substituent influence the electronic properties and reactivity of this carbamate?

Classification : Advanced
Methodological Answer :
The electron-donating methyl group at the pyridine’s 6-position enhances nucleophilicity at the nitrogen, stabilizing intermediates in substitution reactions. To quantify effects:

  • Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Experimental validation : Compare reaction rates with analogs (e.g., 6-chloro or 6-methoxy derivatives) in SNAr or coupling reactions .

What crystallographic strategies ensure accurate structural determination of this compound?

Classification : Advanced
Methodological Answer :

  • Crystallization : Slow evaporation from ethyl acetate/hexane mixtures often yields single crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.
  • Refinement : Employ SHELXL for structure solution, ensuring R-factor convergence below 5%. Validate hydrogen bonding (e.g., N–H···O interactions) and torsional angles .

How can mechanistic pathways for Boc deprotection under acidic conditions be experimentally probed?

Classification : Advanced
Methodological Answer :

  • Kinetic studies : Monitor deprotection (e.g., with TFA in DCM) via in situ 1^1H NMR, tracking tert-butyl group disappearance (δ 1.4 ppm).
  • Isotopic labeling : Use 13^{13}C-labeled Boc groups to trace intermediates via LC-MS.
  • Computational modeling : Transition state analysis (e.g., using Gaussian) identifies rate-determining steps .

What in vitro assays are recommended to assess the compound’s toxicity in biological studies?

Classification : Basic
Methodological Answer :

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
  • Genotoxicity : Ames test (TA98 strain) for mutagenicity.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

How can researchers mitigate discrepancies in reported melting points for this compound?

Classification : Basic
Methodological Answer :

  • Standardization : Use a calibrated melting point apparatus with a heating rate of 1°C/min.
  • Polymorph screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and characterize forms via XRPD.
  • Purity verification : Cross-check with elemental analysis (C, H, N) and DSC .

What strategies optimize the compound’s stability during long-term storage?

Classification : Basic
Methodological Answer :

  • Storage conditions : Argon-purged vials at −20°C, desiccated (silica gel).
  • Light protection : Amber glass or aluminum foil wrapping.
  • Stability monitoring : Quarterly HPLC analysis to detect degradation (e.g., free amine formation) .

How can computational tools predict reactivity in novel derivatives of this compound?

Classification : Advanced
Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases).
  • Reactivity descriptors : Calculate Fukui indices (electrophilicity) and local softness via DFT to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (6-methylpyridin-3-yl)carbamate
Reactant of Route 2
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tert-Butyl (6-methylpyridin-3-yl)carbamate

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